molecular formula C14H13ClN4O2S B2722939 4-(2-((3-Chlorophenyl)amino)thiazole-4-carbonyl)piperazin-2-one CAS No. 1208833-62-8

4-(2-((3-Chlorophenyl)amino)thiazole-4-carbonyl)piperazin-2-one

Cat. No.: B2722939
CAS No.: 1208833-62-8
M. Wt: 336.79
InChI Key: RHBAJMKMMLRQRV-UHFFFAOYSA-N
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Description

The compound “4-(2-((3-Chlorophenyl)amino)thiazole-4-carbonyl)piperazin-2-one” is a derivative of 2-aminothiazole . 2-aminothiazole derivatives are significant in medicinal chemistry and drug discovery research . They are part of some clinically applied anticancer drugs such as dasatinib and alpelisib .


Synthesis Analysis

The synthesis of 2-aminothiazole derivatives, like the compound , often involves the reaction of α-halo carbonyl compounds with thioureas or thioamides . The yield of the synthesized compound was reported to be 60%, with a melting point of 200–202 °C .


Molecular Structure Analysis

The molecular structure of the compound can be analyzed using various spectroscopic techniques. For instance, the IR spectrum shows peaks at 1688 cm^-1 (C=O ester), 2953 cm^-1 (C–H), 1517 cm^-1 (C=C), 1612 cm^-1 (C=N), and 3250 cm^-1 (OH) . The 1H NMR spectrum shows signals at δ = 4.25 (q, 2H, CH2), 1.25 (t, 3H, CH3), 7.42 (s, 1H, Thiazole), 7.20 (m, 4H, Ar), 9.48 (s, 1H, H–C=N) .


Physical and Chemical Properties Analysis

The compound has a melting point of 200–202 °C . The IR, 1H NMR, and 13C NMR spectra provide information about the functional groups present in the molecule .

Scientific Research Applications

Arylpiperazine Derivatives: Disposition and Metabolism

Arylpiperazine derivatives, including chlorophenylpiperazine compounds, have been extensively studied for their clinical applications primarily in treating depression, psychosis, or anxiety. These compounds undergo significant pre-systemic and systemic metabolism, which includes CYP3A4-dependent N-dealkylation leading to the formation of 1-aryl-piperazines. These metabolites have a variety of serotonin receptor-related effects and other neurotransmitter receptor affinities, highlighting their complex pharmacological profiles and their extensive distribution in tissues, including the brain (Caccia, 2007).

Benzothiazole and Urea Derivatives: Biological Importance

Benzothiazole (BT) and (thio)urea derivatives exhibit a broad spectrum of biological activities. Frentizole, a UBT derivative, is used for the treatment of rheumatoid arthritis and systemic lupus erythematosus. This review emphasizes the chemical aspects and potential therapeutic applications of UBTs and TBTs, showcasing the synthetic methodologies and highlighting the recent approaches to afford these compounds with various substituents, underlining their significance in medicinal chemistry (Rosales-Hernández et al., 2022).

N-alkylphenothiazines: Synthesis and Applications

N-alkylphenothiazines are noted for their antibacterial, antifungal, and anticancer activities, as well as their ability to coordinate to metals, forming biologically active compounds. This review delves into the synthesis of N-alkylphenothiazines and their applications, including their promising biological effects as metal complexes, showcasing their wide field of application beyond their known antipsychotic drug use (Krstić et al., 2016).

Quinazoline Derivatives: Anti-colorectal Cancer Activity

Quinazoline derivatives demonstrate significant anticancer activity by inhibiting the growth of colorectal cancer cells through the modulation of specific genes and proteins involved in cancer progression. This comprehensive review explores the anti-colorectal cancer efficacy of quinazoline compounds and their action mechanisms, suggesting the quinazoline nucleus as a potential template for identifying new anti-colorectal cancer agents (Moorthy et al., 2023).

Piperazine Derivatives: Therapeutic Use

Piperazine derivatives find use in a variety of therapeutic applications, including as antipsychotic, antidepressant, anticancer, antiviral, and anti-inflammatory agents. The flexibility of the piperazine scaffold in medicinal chemistry is emphasized, with modifications to the substitution pattern on the piperazine nucleus facilitating significant differences in the medicinal potential of the resultant molecules (Rathi et al., 2016).

Future Directions

While specific future directions for this compound are not mentioned in the available literature, 2-aminothiazole derivatives are a promising scaffold in medicinal chemistry and drug discovery research . They have shown potent and selective inhibitory activity against a wide range of human cancerous cell lines , suggesting potential for further exploration in anticancer drug development.

Mechanism of Action

Properties

IUPAC Name

4-[2-(3-chloroanilino)-1,3-thiazole-4-carbonyl]piperazin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN4O2S/c15-9-2-1-3-10(6-9)17-14-18-11(8-22-14)13(21)19-5-4-16-12(20)7-19/h1-3,6,8H,4-5,7H2,(H,16,20)(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHBAJMKMMLRQRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC(=O)N1)C(=O)C2=CSC(=N2)NC3=CC(=CC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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